![molecular formula C7H13NO B2967389 1-(Methoxymethyl)cyclopent-3-en-1-amine CAS No. 2026285-83-4](/img/structure/B2967389.png)
1-(Methoxymethyl)cyclopent-3-en-1-amine
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Overview
Description
“1-(Methoxymethyl)cyclopent-3-en-1-amine” is a chemical compound with the molecular formula C7H13NO .
Molecular Structure Analysis
The molecular structure of “1-(Methoxymethyl)cyclopent-3-en-1-amine” can be represented by the InChI code: 1S/C7H13NO/c1-9-6-7(8)4-2-3-5-7/h2-3H,4-6,8H2,1H3 .Physical And Chemical Properties Analysis
“1-(Methoxymethyl)cyclopent-3-en-1-amine” is a liquid at room temperature . It has a molecular weight of 142.2 .Scientific Research Applications
Pharmaceutical Research
1-(Methoxymethyl)cyclopent-3-en-1-amine: is a compound with potential applications in pharmaceutical research due to its structural uniqueness. It could serve as a building block in the synthesis of various pharmacologically active molecules. Its amine group can be a point of derivatization, allowing for the creation of new compounds with potential activity against a range of diseases .
Agricultural Chemistry
In agriculture, this compound might be used in the development of novel agrochemicals. Its structure could be manipulated to create pesticides or herbicides with improved efficacy and reduced environmental impact. Research in this area focuses on synthesizing compounds that are biodegradable and have minimal toxicity to non-target organisms .
Material Science
“1-(Methoxymethyl)cyclopent-3-en-1-amine” may find applications in material science, particularly in the synthesis of polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable monomer that could impart desired properties, such as flexibility or resistance to degradation, to the resulting materials .
Chemical Synthesis
This compound is likely to be used as an intermediate in organic synthesis. Its reactive sites make it a versatile precursor for the construction of complex molecules. It could be involved in reactions such as cycloadditions, nucleophilic substitutions, or as a ligand in catalytic cycles .
Safety and Hazards
properties
IUPAC Name |
1-(methoxymethyl)cyclopent-3-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-9-6-7(8)4-2-3-5-7/h2-3H,4-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWOVOCFIFMBEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC=CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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